1,2-Naphthoquinone

Catalog No.
S515686
CAS No.
524-42-5
M.F
C10H6O2
M. Wt
158.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Naphthoquinone

CAS Number

524-42-5

Product Name

1,2-Naphthoquinone

IUPAC Name

naphthalene-1,2-dione

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C10H6O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H

InChI Key

KETQAJRQOHHATG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in water
SLIGHTLY SOL IN PETROLEUM ETHER

Synonyms

1,2-naphthoquinone, o-naphthoquinone, ortho-naphthoquinone

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=O)C2=O

Description

The exact mass of the compound 1,2-Naphthoquinone is 158.0368 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)sol in alcohol, benzene, ether, 5% sodium hydroxide, 5% sodium bicarbonate; sol in concn sulfuric acid with green color; practically insol in waterslightly sol in petroleum etherin water, 181 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9831. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,2-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopolymerization

Anticancer Activities

Contraction of Trachea Smooth Muscles

Environmental Quinone in Diesel Exhaust Particles

Electrochemical Processes

Inhibition of Topoisomerase I and II

1,2-Naphthoquinone is a polycyclic aromatic organic compound with the chemical formula C10H6O2C_{10}H_6O_2. This compound is characterized by its yellow solid form, which can appear as golden yellow needles or brown powder. It is known for its reactivity, particularly as a diketone and ortho-quinone. 1,2-Naphthoquinone is a metabolite of naphthalene and can be formed via the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride. Its presence has been noted in diesel exhaust particles and it has been implicated in various health effects due to its toxic properties, including the potential to cause cataracts in animal models .

  • Toxicity: 1,2-Naphthoquinone has been shown to be cytotoxic (toxic to cells) and genotoxic (capable of damaging DNA) [, ]. Studies suggest it may play a role in the formation of cataracts and respiratory problems [, ].
  • Carcinogenicity: Some research suggests 1,2-naphthoquinone may be a potential carcinogen, but more data is needed for conclusive evidence [].

  • Electrophilic Reactions: The compound exhibits electrophilic behavior, allowing it to react with nucleophiles such as thiols and amines. This reactivity is crucial for its biological activity and potential toxicity.
  • Reduction Reactions: It can undergo reduction to form 1,2-dihydroxynaphthalene, which implicates it in biochemical pathways involving antioxidants like ascorbic acid .
  • Adduct Formation: 1,2-Naphthoquinone forms adducts with various biomolecules, including proteins and DNA, leading to genotoxic effects. Studies have shown that it can covalently bind to cysteine residues in proteins, altering their function .

The biological activity of 1,2-naphthoquinone is multifaceted:

  • Cytotoxicity: It has been shown to induce cytotoxic effects in various cell types, leading to cell death through mechanisms such as oxidative stress and inflammation .
  • Genotoxicity: The compound can cause DNA damage through the generation of reactive oxygen species and by directly interacting with DNA molecules, increasing the risk of mutations .
  • Inflammatory Response: Exposure to 1,2-naphthoquinone triggers inflammatory pathways in cells. For instance, it has been shown to induce interleukin-11 production via extracellular signal-regulated kinase activation .

Several methods exist for synthesizing 1,2-naphthoquinone:

  • Oxidation of Naphthalene Derivatives: The most common method involves the oxidation of 1-amino-2-hydroxynaphthalene using ferric chloride as an oxidizing agent .
  • Chemical Transformations: Other synthetic routes include the transformation of naphthalene derivatives through various

1,2-Naphthoquinone has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds due to its reactive nature .
  • Biological Research: Its ability to interact with biomolecules makes it valuable in studies related to oxidative stress and cellular signaling pathways.
  • Analytical Chemistry: The compound is used as a reagent in colorimetric assays for detecting amino acids and other biomolecules .

Research on interaction studies involving 1,2-naphthoquinone highlights its role in various biochemical processes:

  • Protein Interactions: Studies have demonstrated that 1,2-naphthoquinone can form covalent bonds with proteins, affecting their structure and function. For example, it binds to thioredoxin enzymes, inhibiting their activity and potentially altering redox homeostasis within cells .
  • DNA Interactions: The compound's ability to induce double-stranded DNA breaks suggests significant implications for understanding its genotoxic potential in human health contexts .

Several compounds are structurally or functionally similar to 1,2-naphthoquinone. Here are some notable examples:

Compound NameStructure TypeKey Characteristics
1,4-NaphthoquinoneIsomerSimilar reactivity but different biological effects; often less toxic than 1,2-naphthoquinone.
Menadione (Vitamin K3)NaphthoquinoneUsed as a dietary supplement; exhibits antioxidant properties but also potential toxicity at high doses.
PlumbaginNaphthoquinoneExhibits antimicrobial properties; known for its cytotoxic effects on cancer cells.

Uniqueness of 1,2-Naphthoquinone

What sets 1,2-naphthoquinone apart from these similar compounds is its specific reactivity profile that leads to pronounced cytotoxicity and genotoxicity. Its ability to induce oxidative stress through reactive oxygen species generation makes it particularly noteworthy in studies related to environmental toxins and health risks associated with exposure.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

1,2-naphthoquinone appears as golden yellow needles or brown powder. Decomposes to a bluish-black color on standing. (NTP, 1992)
Golden yellow solid; [Merck Index] May also be brown solid; Decomposes to a bluish-black color on standing; [CAMEO] Deep brown solid; [MSDSonline]

Color/Form

Golden yellow needles
Red needles from ethe

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

158.036779430 g/mol

Monoisotopic Mass

158.036779430 g/mol

Heavy Atom Count

12

Density

1.45 (NTP, 1992) - Denser than water; will sink
1.450 at 25 °C

LogP

log Kow = 2.11 (est)

Odor

Odorless

Decomposition

When heated to decomp it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

293 to 297 °F (Decomposes) (NTP, 1992)
145-7 °C (decomp)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

804K62F61Q

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 45 companies with hazard statement code(s):;
H302 (95.24%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Exptl Therapy: 1-Naphthol was selectively toxic to human colorectal tumors compared to corresponding normal colonic tissue removed at surgery and maintained in short-term organ culture. Nineteen of 24 tumors studied showed a differential response. Three human colonic adenocarcinoma xenografts, in a short-term organ culture system, displayed the same response to 1-naphthol as primary tumors removed at surgery. 1-Naphthol, 1,2-, and 1,4-naphthoquinone were also toxic to two human colonic adenocarcinoma cell lines, LoVo, and COLO 206. The selective toxicity of 1-naphthol was mediated in part through an accumulation of 1-naphthol in the tumor tissue due to an impaired conjugation by the tumor. The higher concentrations of 1-naphthol may then exert their toxicity either directly or by formation of naphthoquinones. Some indirect evidence was obtained for the possible involvement of 1,2- or 1,4-naphthoquinone in the cytotoxicity of 1-naphthol. These studies suggest that further studies are warranted of the possible use of 1-naphthol or related compounds as antitumor agents.

Mechanism of Action

The mechanisms of toxicity of 1-naphthol and two of its metabolites 1,2-, and 1,4-naphthoquinone, to freshly isolated rat hepatocytes was studied. 1-Naphthol and both naphthoquinones exhibited a dose-dependent toxicity to hepatocytes. (14)C-1-Naphthol was metabolized by hepatocytes predominantly to its glucuronate and sulfate conjugates, but small amounts of covalently bound products were also formed. Blebbing on the surface of the hepatocytes was observed following exposure to 1-naphthol and the naphthoquinones, together with a dose-dependent decr in intracellular GSH, which preceded the onset of cytotoxicity. The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed. Apparently, the toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Quinones are alpha-beta-unsaturated ketones & react with sulfhydryl groups. ... Critical biochem lesion ... /involves/ -SH groups of enzymes such as amylase & carboxylase which are inhibited by quinones. Overall mechanism may involve binding of enzyme to quinone nucleus by substitution or addition at the double bond, an oxidative reaction with -SH group, and change in redox potential. /Quinones/

Vapor Pressure

0.000099 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

524-42-5

Metabolism Metabolites

1,2-Naphthoquinone is metabolized to 1,2-dihydroxynaphthalene in pigs. /From Table/
1-Naphthol was metabolized by tyrosinase, polyphenol oxidase, primarily to 1,2-naphthoquinone and to small amounts of 1,4-naphthoquinone as well as to covalently bound products. The inhibition of covalent binding by ethylenediamine, which reacts specifically with 1,2-naphthoquinone but not 1,4-naphthoquinone, suggested that most of the covalent binding was due to 1,2-naphthoquinone or a metabolite of similar structure.
In rat liver microsomal preparations, 1-naphthol is metabolized by the cytochrome p450 mixed function oxidase to 1,4-naphthoquinone and covalently bound species. The major binding species are derived from 1,4-naphthoquinone but not 1,2-naphthoquinone. 1-Naphthol is also metabolized by tyrosinase (monophenol monooxygenase; polyphenol oxidase) primarily to 1,2-naphthoquinone and covalently bound products; most of the covalent binding was derived from a 1,2-naphthoquinone derivative.
The hepatic microsomal metabolism of 1-naphthol, 1,2- and 1,4-naphthoquinone has been shown to generate active oxygen species by using electron spin resonance spin-trapping techniques. 1-Naphthol, in the presence of NADPH, and 1,2- and 1,4-naphthoquinone, with either NADH or NADPH, caused a stimulation in both the rate of microsomal oxygen consumption and the formation of superoxide spin adduct, 5,5-dimethyl-2-hydroxyperoxypyrrolidino-1-oxyl (DMPO-OOH). Superoxide dismutase, but not catalase, prevented the formation of this spin adduct, further supporting the suggestion that the superoxide free radical was the major oxy-radical formed during the microsomal metabolism of 1-naphthol and the naphthoquinones. These results are compatible with the suggestion that 1-naphthol may exert its toxicity to isolated hepatocytes and other cellular systems by metabolism to naphthoquinones followed by their redox cycling with concomittant generation of active oxygen species, in particular superoxide free radicals.
...The toxicity of 1-naphthol may be mediated by the formation of 1,2-naphthoquinone and/or 1,4-naphthoquinone, which may then be metabolized by 1-electron reduction to naphthoquinone radicals. These, in turn, may covalently bind to important cellular macromolecules or enter a redox cycle with molecular oxygen thereby generating active oxygen species. Both of these processes appear to play a role in producing the cytotoxic effects of 1-naphthol.
Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of OP exposure.

Wikipedia

1,2-Naphthoquinone

Methods of Manufacturing

Prepared by oxidation of 1-amino-2-naphthol with ferric chloride:...; by oxidation of naphthalene: Milas, US 2395638 (1946 to Research Corp.); by bacterial dissimilation of naphthalene:...; from tetrachloro-o-benzoquinone...
1,2-Naphthoquinone is obtained in 80% yield when 2-naphthol is oxidized by air in the liquid phase with copper(I) chloride as catalyst. Slightly lower yields are obtained when periodic acid and dimethyl formamide, iodosobenzene, or benzene seleninic anhydride is used as oxidant. A 95% yield can, however, be obtained with tetramethyloxopiperidinium chloride at low temperature. The quinone can also be obtained by the oxidation of 1-amino-2-hydroxynaphthalene hydrochloride with iron(III) chloride in hydrochloric acid.

General Manufacturing Information

1,2-Naphthalenedione: INACTIVE

Analytic Laboratory Methods

Method: EPA-OSW 8091; Procedure: gas chromatography with electron capture detection or nitrogen-phosphorus detection; Analyte: 1,2-naphthoquinone; Matrix: water, soil, and waste matrices; Detection Limit: not provided.

Interactions

...The toxicity of 1-naphthol and the naphthoquinones was potentiated by dicoumarol, an inhibitor of DT-diaphorase (NADPH:quinone oxidoreductase). This enhanced toxicity was accompanied by a greater amount of surface blebbing, an increased depletion of intracellular GSH, particularly in the case of 1-naphthol and 1,4-naphthoquinone, and a decreased metabolism of 1-naphthol to its conjugates with variable effects on the amount of covalently bound products formed.

Dates

Modify: 2023-08-15

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